2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid
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Overview
Description
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid typically involves the condensation of 3,4-pyridinedicarboxylic acid with amines . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the use of malonthioamides and malonamidines with acetylpyruvate in a one-pot multicomponent protocol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Regioselective reduction can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyrrolo[3,4-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tin dust for reduction, triethylsilane, and various amines for condensation reactions . Microwave irradiation is also commonly used to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various oxo- and amino-derivatives of the pyrrolo[3,4-c]pyridine core .
Scientific Research Applications
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of NAMPT, the compound interferes with the enzyme’s ability to catalyze the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This inhibition can lead to decreased cellular NAD+ levels, affecting various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives such as:
- 1-Oxopyrrolo[3,4-c]pyridine
- 3-Oxopyrrolo[3,4-c]pyridine
- 1,3-Dioxopyrrolo[3,4-c]pyridine
Uniqueness
What sets 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic effects make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(2)5-10(13(18)19)15-11(16)8-3-4-14-6-9(8)12(15)17/h3-4,6-7,10H,5H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFJDGIIVXIPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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